methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
Methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound that features a unique combination of indole, pyrimidine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The indole and pyrimidine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the coupled product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl or indole derivatives.
Scientific Research Applications
Methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate: shares structural similarities with other indole and pyrimidine derivatives, such as:
Uniqueness
- The unique combination of indole, pyrimidine, and ester functional groups in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C24H21N3O5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
methyl 2-[3-[(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C24H21N3O5/c1-14-7-6-10-19(15(14)2)27-23(30)18(22(29)25-24(27)31)11-16-12-26(13-21(28)32-3)20-9-5-4-8-17(16)20/h4-12H,13H2,1-3H3,(H,25,29,31)/b18-11- |
InChI Key |
ODNVGUDGEPHTRY-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)OC)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)C(=O)NC2=O)C |
Origin of Product |
United States |
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